Cas no 939437-34-0 (trans-Cotinine Amide)

trans-Cotinine Amide structure
trans-Cotinine Amide structure
商品名:trans-Cotinine Amide
CAS番号:939437-34-0
MF:C11H13N3O2
メガワット:219.24000
CID:1000407
PubChem ID:16744275

trans-Cotinine Amide 化学的及び物理的性質

名前と識別子

    • trans-Cotinine Amide
    • (2S,3S)-1-methyl-5-oxo-2-pyridin-3-ylpyrrolidine-3-carboxamide
    • DTXSID40587764
    • EN300-192815
    • EN300-344178
    • (2S,3S)-1-Methyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxamide
    • rac-(2R,3R)-1-methyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxamide
    • 1820571-50-3
    • AKOS030254558
    • 939437-34-0
    • SCHEMBL25030593
    • インチ: InChI=1S/C11H13N3O2/c1-14-9(15)5-8(11(12)16)10(14)7-3-2-4-13-6-7/h2-4,6,8,10H,5H2,1H3,(H2,12,16)/t8-,10+/m0/s1CopyCopied
    • InChIKey: AOUSFDDFFDPVFF-WCBMZHEXSA-NCopyCopied
    • ほほえんだ: CN1[C@@H]([C@H](CC1=O)C(=O)N)c2cccnc2CopyCopied

計算された属性

  • せいみつぶんしりょう: 219.10100
  • どういたいしつりょう: 219.100776666g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 306
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 76.3Ų
  • 疎水性パラメータ計算基準値(XlogP): -1.2

じっけんとくせい

  • 密度みつど: 1.3±0.1 g/cm3
  • ゆうかいてん: 77-79°C
  • ふってん: 523.2±50.0 °C at 760 mmHg
  • フラッシュポイント: 270.2±30.1 °C
  • ようかいど: DMSO (Slightly), Methanol (Slightly)
  • PSA: 77.28000
  • LogP: 1.17390
  • じょうきあつ: 0.0±1.4 mmHg at 25°C

trans-Cotinine Amide セキュリティ情報

trans-Cotinine Amide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
C725100-10mg
trans-Cotinine Amide
939437-34-0
10mg
$ 173.00 2023-09-08
SHENG KE LU SI SHENG WU JI SHU
sc-213095-10 mg
trans-Cotinine Amide,
939437-34-0
10mg
¥2,708.00 2023-07-10
TRC
C725100-5mg
trans-Cotinine Amide
939437-34-0
5mg
$ 115.00 2023-09-08
TRC
C725100-50mg
trans-Cotinine Amide
939437-34-0
50mg
$724.00 2023-05-18
TRC
C725100-100mg
trans-Cotinine Amide
939437-34-0
100mg
$1315.00 2023-05-18
TRC
C725100-25mg
trans-Cotinine Amide
939437-34-0
25mg
$ 374.00 2023-09-08
SHENG KE LU SI SHENG WU JI SHU
sc-213095-10mg
trans-Cotinine Amide,
939437-34-0
10mg
¥2708.00 2023-09-05

trans-Cotinine Amide 関連文献

trans-Cotinine Amideに関する追加情報

Introduction to trans-Cotinine Amide (CAS No 939437-34-0)

trans-Cotinine Amide, identified by the Chemical Abstracts Service Number (CAS No) 939437-34-0, is a specialized compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to the class of amides derived from cotinine, a metabolite of nicotine, and has shown promising potential in various biological and pharmacological applications.

The structure of trans-Cotinine Amide incorporates a nitrogen-containing heterocycle, which is a common feature in many bioactive molecules. The amide functional group contributes to its unique chemical properties, making it a valuable candidate for further research and development in medicinal chemistry. The stereochemistry of the compound, specifically the trans configuration, plays a crucial role in determining its biological activity and interactions with biological targets.

In recent years, there has been a growing interest in developing novel compounds that can modulate nicotine receptors and related pathways. trans-Cotinine Amide has been studied for its potential as an antagonist or partial agonist at nicotinic acetylcholine receptors (nAChRs). These receptors are involved in various physiological processes, including neurotransmission, muscle contraction, and cardiovascular function. By targeting nAChRs, trans-Cotinine Amide may offer therapeutic benefits in conditions such as smoking cessation, cognitive disorders, and neurodegenerative diseases.

One of the most compelling aspects of trans-Cotinine Amide is its selectivity profile. Unlike some other nicotinic receptor modulators, this compound has demonstrated preferential binding to certain subtypes of nAChRs while minimizing off-target effects. This selectivity is critical for developing drugs with improved safety profiles and reduced side effects. For instance, studies have shown that trans-Cotinine Amide may selectively target α4β2 nAChRs, which are highly expressed in the brain and are implicated in nicotine addiction.

The pharmacological properties of trans-Cotinine Amide have been further explored through both in vitro and in vivo studies. In cell-based assays, the compound has exhibited significant binding affinity to α4β2 nAChRs, with IC50 values that rival those of some commercially available nicotinic receptor modulators. Additionally, preclinical studies in animal models have demonstrated that trans-Cotinine Amide can effectively reduce nicotine-seeking behavior and withdrawal symptoms without causing significant side effects.

The synthesis of trans-Cotinine Amide (CAS No 939437-34-0) involves multi-step organic reactions that require precise control over reaction conditions and stereochemistry. The process typically begins with the condensation of cotinine with an appropriate carboxylic acid derivative under basic conditions to form the amide bond. Subsequent purification steps are necessary to isolate the desired trans-isomer from any potential cis-isomers or byproducts.

The development of efficient synthetic routes for trans-Cotinine Amide is essential for its commercialization and further research. Advances in synthetic methodologies have enabled researchers to produce this compound with higher yields and purities, making it more accessible for academic and industrial applications. Techniques such as asymmetric synthesis and chiral resolution have been particularly useful in achieving the desired stereochemical purity.

Beyond its potential therapeutic applications, trans-Cotinine Amide has also been investigated for its role in drug discovery and development. Its unique structure and biological activity make it a valuable scaffold for designing new molecules with enhanced pharmacological properties. By modifying various functional groups within the molecule, researchers can explore different chemical spaces and identify novel compounds with improved efficacy and safety profiles.

The future prospects for trans-Cotinine Amide are promising, with ongoing research aimed at elucidating its mechanism of action and exploring new therapeutic indications. Clinical trials are being planned to evaluate its efficacy in humans for conditions such as nicotine dependence and cognitive disorders. Additionally, computational modeling and virtual screening techniques are being employed to identify new derivatives of this compound with optimized pharmacokinetic properties.

In conclusion,

おすすめ記事

推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd